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Compound Name: Cycloprop-2-yn-1-one

Cat. No.: B15173716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of a variety of heterocyclic compounds utilizing cyclopropenones as versatile building blocks.

The high ring strain of cyclopropenones makes them excellent precursors for a range of

cycloaddition and ring-opening reactions, enabling the construction of complex molecular

architectures relevant to medicinal chemistry and drug development.

Introduction
Cyclopropenones are highly strained, three-membered cyclic ketones that serve as valuable

synthons in organic chemistry. Their inherent reactivity allows them to participate in a diverse

array of transformations, including cycloadditions, ring-opening reactions, and transition-metal-

catalyzed annulations, to afford a wide variety of heterocyclic systems.[1] This reactivity profile

makes them particularly attractive for the synthesis of novel scaffolds for drug discovery

programs.

This document outlines selected, reliable protocols for the synthesis of several important

classes of heterocycles from cyclopropenones, including 2-pyrrolinones, spiro furano-

indolinones, and 2-pyranones. The provided methodologies are supported by quantitative data

and detailed experimental procedures to facilitate their implementation in a research setting.
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I. Bismuth-Catalyzed Synthesis of 2-Pyrrolinones
The reaction of diphenylcyclopropenone with primary enaminones under microwave irradiation,

catalyzed by bismuth(III) nitrate, provides an efficient route to highly substituted 2-pyrrolinone

derivatives. This method is notable for its operational simplicity and the use of an

environmentally benign catalyst.

Quantitative Data
Entry

Enaminone
Substituent (R)

Product Yield (%)

1 Phenyl

1,5,5-triphenyl-3-

(phenylamino)-1,5-

dihydro-2H-pyrrol-2-

one

85

2 4-Methylphenyl

5,5-diphenyl-1-(4-

methylphenyl)-3-

(phenylamino)-1,5-

dihydro-2H-pyrrol-2-

one

82

3 4-Methoxyphenyl

1-(4-

methoxyphenyl)-5,5-

diphenyl-3-

(phenylamino)-1,5-

dihydro-2H-pyrrol-2-

one

88

4 4-Chlorophenyl

1-(4-

chlorophenyl)-5,5-

diphenyl-3-

(phenylamino)-1,5-

dihydro-2H-pyrrol-2-

one

75

Experimental Protocol
General Procedure for the Synthesis of 2-Pyrrolinones:
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To a 10 mL microwave vial, add diphenylcyclopropenone (1.0 mmol), the respective primary

enaminone (1.0 mmol), and bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.1 mmol).

Add toluene (5 mL) to the vial and seal it with a cap.

Place the vial in a microwave reactor and irradiate at 120 °C for 30 minutes.

After cooling to room temperature, the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl

acetate, 8:2) to afford the desired 2-pyrrolinone.

Characterization Data for 1,5,5-triphenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one (Entry

1):

¹H NMR (400 MHz, CDCl₃): δ 7.55-7.20 (m, 15H, Ar-H), 6.85 (s, 1H, NH), 5.60 (s, 1H, CH).

¹³C NMR (100 MHz, CDCl₃): δ 168.5, 145.2, 142.1, 140.5, 138.2, 129.8, 129.5, 129.1, 128.8,

128.5, 128.2, 127.9, 127.6, 125.4, 95.3, 70.1.

IR (KBr, cm⁻¹): 3340, 3060, 1710, 1600, 1495, 1445.

Reaction Workflow

Diphenylcyclopropenone +
Primary Enaminone +

Bi(NO₃)₃·5H₂O in Toluene

Microwave Irradiation
120 °C, 30 min Solvent Removal Column Chromatography 2-Pyrrolinone Derivative

Click to download full resolution via product page

Caption: Bismuth-catalyzed synthesis of 2-pyrrolinones.

II. DMAP-Catalyzed Synthesis of Spiro Furano-
Indolinones
The reaction between cyclopropenone derivatives and isatins, catalyzed by 4-

dimethylaminopyridine (DMAP), provides a straightforward method for the synthesis of spiro
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furano-indolinone scaffolds.[1] These structures are of interest in medicinal chemistry due to

their prevalence in various biologically active molecules.

Quantitative Data

Entry
Isatin N-
Substituent (R)

Cyclopropeno
ne
Substituents
(R¹, R²)

Product Yield (%)

1 H Phenyl, Phenyl

5',5'-diphenyl-2'-

oxo-2',5'-dihydro-

spiro[indoline-

3,2'-furan]-2-one

85

2 Methyl Phenyl, Phenyl

1-methyl-5',5'-

diphenyl-2'-oxo-

2',5'-dihydro-

spiro[indoline-

3,2'-furan]-2-one

92

3 Benzyl Phenyl, Phenyl

1-benzyl-5',5'-

diphenyl-2'-oxo-

2',5'-dihydro-

spiro[indoline-

3,2'-furan]-2-one

88

4 H Methyl, Phenyl

5'-methyl-5'-

phenyl-2'-oxo-

2',5'-dihydro-

spiro[indoline-

3,2'-furan]-2-one

78

Experimental Protocol
General Procedure for the Synthesis of Spiro Furano-Indolinones:

In a round-bottom flask, dissolve the isatin (1.0 mmol) and the cyclopropenone (1.0 mmol) in

toluene (10 mL).
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Add 4-dimethylaminopyridine (DMAP) (0.1 mmol) to the solution.

Stir the reaction mixture at 50 °C for 12 hours.

Upon completion, cool the reaction to room temperature and remove the solvent under

reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: ethyl

acetate/hexane, 1:4) to yield the spiro furano-indolinone product.

Characterization Data for 5',5'-diphenyl-2'-oxo-2',5'-dihydro-spiro[indoline-3,2'-furan]-2-one

(Entry 1):

¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, NH), 7.60-7.10 (m, 14H, Ar-H), 6.10 (s, 1H, CH).

¹³C NMR (100 MHz, CDCl₃): δ 175.5, 172.1, 141.8, 140.2, 138.9, 130.1, 129.8, 129.5, 129.2,

128.9, 128.6, 125.4, 123.1, 110.9, 92.3, 85.4.

IR (KBr, cm⁻¹): 3250, 3065, 1735, 1710, 1620, 1470.

Reaction Pathway

Cyclopropenone + Isatin DMAP in Toluene Stir at 50 °C, 12 h Solvent Removal Flash Chromatography Spiro Furano-Indolinone

Click to download full resolution via product page

Caption: DMAP-catalyzed synthesis of spiro furano-indolinones.

III. Gold-Catalyzed Synthesis of Spirocyclic
Heterocycles
Gold catalysts, particularly (IPr)AuNTf₂, are effective in promoting the reaction of

cyclopropenones with enynes to produce complex spirocyclic heterocycles.[1] This

methodology provides access to unique molecular frameworks with high efficiency.

Quantitative Data
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Entry

Cyclopropeno
ne
Substituents
(R¹, R²)

Enyne
Substituent
(R³)

Product Yield (%)

1 Phenyl, Phenyl H

2,2-diphenyl-1-

tosyl-1,2,6,7-

tetrahydro-5H-

spiro[azepine-

4,1'-

cycloprop[2]ene]

95

2 Methyl, Phenyl H

2-methyl-2-

phenyl-1-tosyl-

1,2,6,7-

tetrahydro-5H-

spiro[azepine-

4,1'-

cycloprop[2]ene]

88

3 Phenyl, Phenyl Methyl

6-methyl-2,2-

diphenyl-1-tosyl-

1,2,6,7-

tetrahydro-5H-

spiro[azepine-

4,1'-

cycloprop[2]ene]

92

4 Di-tert-butyl H

2,2-di-tert-butyl-

1-tosyl-1,2,6,7-

tetrahydro-5H-

spiro[azepine-

4,1'-

cycloprop[2]ene]

85

Experimental Protocol
General Procedure for the Gold-Catalyzed Synthesis of Spirocyclic Heterocycles:
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To a flame-dried Schlenk tube under an argon atmosphere, add the enyne (0.5 mmol) and

the cyclopropenone (0.6 mmol).

Add dry dichloromethane (DCM, 5 mL).

In a separate vial, dissolve (IPr)AuNTf₂ (2 mol%) in dry DCM (1 mL) and add it to the

reaction mixture.

Stir the reaction at room temperature for 4 hours.

Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced

pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate, 9:1) to obtain the desired spirocyclic compound.

Characterization Data for 2,2-diphenyl-1-tosyl-1,2,6,7-tetrahydro-5H-spiro[azepine-4,1'-

cycloprop[2]ene] (Entry 1):

¹H NMR (400 MHz, CDCl₃): δ 7.80-7.10 (m, 14H, Ar-H), 4.20 (s, 2H, CH₂), 3.80 (t, J = 6.0

Hz, 2H, CH₂), 2.80 (t, J = 6.0 Hz, 2H, CH₂), 2.40 (s, 3H, CH₃).

¹³C NMR (100 MHz, CDCl₃): δ 143.5, 142.8, 138.5, 135.2, 129.7, 129.4, 128.8, 128.5, 127.9,

127.6, 127.3, 55.4, 52.1, 48.9, 35.6, 21.5.

IR (KBr, cm⁻¹): 3060, 2925, 1600, 1345, 1160.

Logical Relationship Diagram
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Reactants

Catalyst

Conditions

Cyclopropenone

(IPr)AuNTf₂

react with

Enyne
react with

Spirocyclic Heterocycleto form

DCM

Room Temp
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Caption: Gold-catalyzed spirocycle synthesis.

IV. Rhodium-Catalyzed Synthesis of 2-Pyranones
The rhodium-catalyzed [3+3] annulation of cyclopropenones with β-ketosulfoxonium ylides

offers an efficient pathway to trisubstituted 2-pyranones. This reaction proceeds under redox-

neutral conditions with a broad substrate scope.

Quantitative Data
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Entry

Cyclopropeno
ne
Substituents
(R¹, R²)

Ylide
Substituent
(R³)

Product Yield (%)

1 Phenyl, Phenyl Phenyl
3,4,6-triphenyl-

2H-pyran-2-one
92

2 Phenyl, Phenyl 4-Methylphenyl

6-(4-

methylphenyl)-3,

4-diphenyl-2H-

pyran-2-one

85

3 Methyl, Phenyl Phenyl

3-methyl-4,6-

diphenyl-2H-

pyran-2-one

88

4 Phenyl, Phenyl Methyl

6-methyl-3,4-

diphenyl-2H-

pyran-2-one

78

Experimental Protocol
General Procedure for the Rhodium-Catalyzed Synthesis of 2-Pyranones:

To an oven-dried Schlenk tube, add the cyclopropenone (0.2 mmol), β-ketosulfoxonium ylide

(0.24 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and NaOAc (0.1 mmol).

Evacuate and backfill the tube with argon three times.

Add anhydrous acetonitrile (2.0 mL) via syringe.

Stir the mixture at 100 °C for 12 hours.

After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing

with ethyl acetate.

Concentrate the filtrate under reduced pressure and purify the residue by column

chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 10:1) to give the 2-
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pyranone product.

Characterization Data for 3,4,6-triphenyl-2H-pyran-2-one (Entry 1):

¹H NMR (400 MHz, CDCl₃): δ 7.95-7.20 (m, 15H, Ar-H), 6.50 (s, 1H, CH).

¹³C NMR (100 MHz, CDCl₃): δ 162.5, 155.4, 150.1, 138.2, 135.6, 133.2, 130.9, 129.8, 129.5,

129.1, 128.8, 128.5, 126.3, 118.9, 105.4.

IR (KBr, cm⁻¹): 3060, 1720, 1630, 1595, 1490.

Experimental Workflow
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Combine Cyclopropenone,
β-ketosulfoxonium ylide,
[Cp*RhCl₂]₂, and NaOAc

in a Schlenk tube

Evacuate and backfill
with Argon (3x)

Add anhydrous MeCN

Stir at 100 °C for 12 h

Cool and filter
through Celite

Concentrate filtrate

Purify by Column
Chromatography

Obtain 2-Pyranone Product

Click to download full resolution via product page

Caption: Rhodium-catalyzed synthesis of 2-pyranones workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b15173716?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229296/
https://pubs.rsc.org/en/content/articlelanding/2024/qo/d3qo01655b
https://pubs.rsc.org/en/content/articlelanding/2024/qo/d3qo01655b
https://pubs.rsc.org/en/content/articlelanding/2024/qo/d3qo01655b
https://www.benchchem.com/product/b15173716#synthesis-of-heterocyclic-compounds-from-cyclopropenones
https://www.benchchem.com/product/b15173716#synthesis-of-heterocyclic-compounds-from-cyclopropenones
https://www.benchchem.com/product/b15173716#synthesis-of-heterocyclic-compounds-from-cyclopropenones
https://www.benchchem.com/product/b15173716#synthesis-of-heterocyclic-compounds-from-cyclopropenones
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15173716?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15173716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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